1-(4-Propanoylphenyl)ethyl acetate
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Overview
Description
1-(4-Propanoylphenyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by the presence of an acetate group attached to a phenyl ring substituted with a propanoyl group. Its molecular structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Propanoylphenyl)ethyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-Propanoylphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propanoylphenyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: 1-(4-Propanoylphenyl)ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
1-(4-Propanoylphenyl)ethyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Propanoylphenyl)ethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 1-(4-Propanoylphenyl)ethanol, which may interact with enzymes or receptors. The propanoyl group can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the phenyl and propanoyl groups.
Methyl acetate: Another simple ester with a similar structure but with a methyl group instead of an ethyl group.
1-(4-Acetylphenyl)ethyl acetate: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness: 1-(4-Propanoylphenyl)ethyl acetate is unique due to the presence of both the propanoyl and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
61197-05-5 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(4-propanoylphenyl)ethyl acetate |
InChI |
InChI=1S/C13H16O3/c1-4-13(15)12-7-5-11(6-8-12)9(2)16-10(3)14/h5-9H,4H2,1-3H3 |
InChI Key |
QHHSCAFWBRGKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(C)OC(=O)C |
Origin of Product |
United States |
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